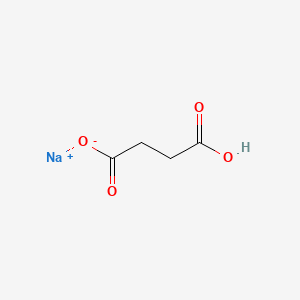

Monosodium succinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Buffering. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-hydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Na/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQSXALQTHVPDQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020907 | |

| Record name | Monosodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-54-5, 14047-56-4 | |

| Record name | Monosodium succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monosodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOSODIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P699N4QOWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Monosodium Succinate

Foundational Principles: Understanding Succinic Acid and its Monosodium Salt

Succinic acid ((CH₂)₂(CO₂H)₂) is a diprotic dicarboxylic acid, meaning it can donate two protons.[1] This characteristic is central to the synthesis of its monosodium salt. The acid dissociation constants (pKa) for succinic acid are approximately 4.2 and 5.6.[1][2] These values indicate the pH at which the acid and its conjugate base are in equal concentrations. To synthesize monosodium succinate, it is crucial to control the stoichiometry of the reaction to favor the deprotonation of only one of the two carboxylic acid groups.

The reaction involves the neutralization of one equivalent of succinic acid with one equivalent of a sodium base, such as sodium hydroxide or sodium bicarbonate. The use of a precise molar ratio is paramount to prevent the formation of disodium succinate.

Synthesis of this compound: A Controlled Neutralization

The synthesis of this compound can be efficiently achieved through the reaction of succinic acid with a sodium base in an aqueous solution. While solid-state reactions are possible, an aqueous approach allows for better control over stoichiometry and reaction homogeneity.[3][4]

Reaction Stoichiometry and Reagent Selection

The choice of base, either sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), will influence the reaction dynamics. Sodium hydroxide is a strong base that reacts exothermically with succinic acid. Sodium bicarbonate, a weaker base, reacts with the evolution of carbon dioxide gas, providing a visual indicator of the reaction's progress.[5] For laboratory-scale synthesis, sodium hydroxide is often preferred for its clean reaction profile, yielding only water as a byproduct.

The molar masses of the reactants are:

-

Succinic Acid (C₄H₆O₄): 118.09 g/mol [6]

-

Sodium Hydroxide (NaOH): 40.00 g/mol

To synthesize this compound (C₄H₅NaO₄), a 1:1 molar ratio of succinic acid to sodium hydroxide is required.

Detailed Experimental Protocol for Synthesis

This protocol outlines the synthesis of this compound from succinic acid and sodium hydroxide in an aqueous medium.

Materials:

-

Succinic Acid (high purity)

-

Sodium Hydroxide (pellets or standardized solution)

-

Deionized Water

-

Magnetic Stirrer and Stir Bar

-

pH meter

-

Glassware (beakers, graduated cylinders)

Procedure:

-

Dissolution of Succinic Acid: In a beaker, dissolve a calculated amount of succinic acid in deionized water with gentle heating and stirring. The concentration should be chosen to ensure complete dissolution.

-

Preparation of Sodium Hydroxide Solution: Prepare a standardized solution of sodium hydroxide in deionized water. The concentration should be accurately known.

-

Controlled Neutralization: Slowly add the sodium hydroxide solution to the succinic acid solution while continuously monitoring the pH. The target pH for the formation of this compound is around the average of the two pKa values, approximately pH 4.9.[7] A titration curve can be generated to precisely determine the equivalence point.[7]

-

Reaction Completion: Once the target pH is reached and stable, the reaction is considered complete. The resulting solution contains aqueous this compound.

Purification of this compound: Achieving High Purity

Purification is a critical step to remove any unreacted starting materials, byproducts such as disodium succinate, and other impurities. Crystallization is the primary method for purifying this compound due to its effectiveness and scalability.[8]

Principles of Crystallization

The solubility of this compound is dependent on the solvent and temperature. Generally, its solubility in water increases with temperature.[9] This property is exploited in recrystallization, where the compound is dissolved in a hot solvent and then allowed to crystallize upon cooling. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

Recrystallization Protocol

Materials:

-

Crude this compound solution from synthesis

-

Deionized Water

-

Ethanol or Methanol (as anti-solvent, optional)

-

Heating mantle or hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Concentration: If the synthesis solution is dilute, concentrate it by evaporating some of the water under reduced pressure to create a saturated or near-saturated solution at an elevated temperature.

-

Cooling and Crystallization: Slowly cool the concentrated solution to room temperature, and then in an ice bath to induce crystallization. The slow cooling promotes the formation of larger, purer crystals.[10]

-

Optional Anti-Solvent Addition: The addition of a solvent in which this compound is less soluble, such as ethanol or methanol, can increase the yield of crystals.[9] This should be done carefully to avoid precipitating impurities.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water or an ethanol-water mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove residual solvent.

Analytical Characterization and Quality Control

To ensure the purity and identity of the synthesized this compound, several analytical techniques should be employed.

| Analytical Technique | Purpose | Key Parameters to Measure |

| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify impurities like residual succinic acid or disodium succinate.[11][12] | Peak area percentage of the main component, retention time matching with a standard. |

| Titration | To confirm the formation of the monosodium salt and determine the assay. | Equivalence point determination. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the functional groups present and verify the structure. | Characteristic peaks for carboxylate and carboxylic acid groups. |

| Melting Point Analysis | To assess purity; a sharp melting point range indicates high purity. | Comparison with the literature value. |

Safety and Handling

This compound is generally considered to be of low toxicity.[13] However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[14]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[15] In case of contact, rinse thoroughly with water.[14]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[16]

Visualizing the Process

Chemical Reaction

Caption: Synthesis of this compound from succinic acid and sodium hydroxide.

Experimental Workflow

References

- 1. Succinic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CN101357885A - A kind of method of solid-phase reaction synthetic sodium succinate - Google Patents [patents.google.com]

- 4. CN101357885B - Method for synthesizing sodium succinate through solid phase reaction - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. The crystallization of monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound | C4H5NaO4 | CID 23690498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. bio.vu.nl [bio.vu.nl]

Physicochemical properties of Monosodium succinate crystals

An In-depth Technical Guide to the Physicochemical Properties of Monosodium Succinate Crystals

Abstract

This compound (MSS), the monosodium salt of succinic acid, is a crystalline solid with increasing significance in the pharmaceutical and food industries. Its physicochemical properties are critical determinants of its behavior during manufacturing, formulation, and storage, ultimately impacting the final product's efficacy, stability, and safety. This technical guide provides a comprehensive exploration of the key physicochemical characteristics of this compound crystals, intended for researchers, scientists, and drug development professionals. We delve into the solubility profile, thermal behavior, hygroscopicity, and spectroscopic signature of MSS, underpinned by detailed experimental protocols and an analysis of the causality behind these analytical choices. This document is designed to be a practical resource, bridging fundamental understanding with actionable insights for the solid-state characterization of this important compound.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a pharmaceutical compound from discovery to a marketed drug product is paved with meticulous characterization of its physical and chemical properties. For crystalline materials like this compound, these properties are not merely academic curiosities; they are the very foundation upon which a stable, effective, and manufacturable dosage form is built. Understanding the solid-state characteristics of an active pharmaceutical ingredient (API) or a critical excipient is a cornerstone of Quality by Design (QbD) and is mandated by regulatory bodies worldwide.

This compound, with the chemical formula C₄H₅NaO₄, is increasingly utilized as a buffering agent, particularly in biologic formulations, and as a food additive.[1] Its ability to maintain pH in a desired range is crucial for the stability of sensitive biomolecules.[2] However, the solid-state behavior of MSS itself can introduce complexities. For instance, its propensity to crystallize during freeze-thaw cycles can lead to significant pH shifts, potentially compromising the stability of the formulated biologic.[2] This underscores the imperative for a thorough understanding of its physicochemical properties.

This guide will systematically explore the following key attributes of this compound crystals:

-

Solubility: A fundamental determinant of bioavailability and dissolution rate. We will examine its solubility in various solvents and as a function of pH.

-

Thermal Properties: Essential for understanding the material's behavior during processing (e.g., drying, milling) and for assessing its stability at different temperatures.

-

Hygroscopicity: The tendency of a material to adsorb moisture from the atmosphere, which can impact its physical and chemical stability, as well as its handling and storage.

-

Spectroscopic Characterization: The use of vibrational spectroscopy (FTIR and Raman) to provide a molecular fingerprint of the material.

By providing not only the "what" but also the "why" and "how" of these characterization techniques, this guide aims to equip the reader with the knowledge to design and execute robust solid-state characterization studies for this compound and other crystalline materials.

Solubility Profile of this compound

The solubility of a crystalline solid is a critical parameter in drug development, influencing its dissolution rate, bioavailability, and the design of liquid dosage forms. For a salt like this compound, solubility is significantly influenced by the solvent system and the pH of the medium.

Solubility in Common Solvents

This compound is known to be soluble in water.[3] Quantitative data on its solubility in binary solvent systems of water-methanol and water-ethanol have been reported, showing that solubility increases with temperature and decreases with increasing proportions of the organic solvent.[2][4] This behavior is expected for an ionic compound, where the polarity of the solvent plays a crucial role in overcoming the lattice energy of the crystal.

Table 1: Solubility of Sodium Succinate in Water and Binary Solvent Mixtures at Different Temperatures

| Temperature (K) | Solvent System (mass fraction of organic solvent) | Solubility (mole fraction, x10^3) |

| 278.15 | Water | 18.34 |

| 288.15 | Water | 21.56 |

| 298.15 | Water | 25.19 |

| 308.15 | Water | 29.23 |

| 318.15 | Water | 33.68 |

| 298.15 | Water-Methanol (w2=0.2) | 15.21 |

| 298.15 | Water-Methanol (w2=0.4) | 8.98 |

| 298.15 | Water-Methanol (w2=0.6) | 4.87 |

| 298.15 | Water-Ethanol (w2=0.2) | 13.54 |

| 298.15 | Water-Ethanol (w2=0.4) | 6.76 |

| 298.15 | Water-Ethanol (w2=0.6) | 3.12 |

Data adapted from Zheng Cao, et al., Journal of Solution Chemistry, 2014.[4]

The data clearly indicates that while this compound is readily soluble in water, its solubility is significantly reduced in the presence of less polar solvents like methanol and ethanol. This has important implications for crystallization and purification processes, where anti-solvent addition is a common technique.

pH-Dependent Solubility

As the salt of a dicarboxylic acid, the solubility of this compound is expected to be pH-dependent. Succinic acid has two pKa values, approximately 4.2 and 5.6.[5] In a 0.1 M solution, this compound, being the intermediate form (HA⁻), will establish a pH of approximately 4.88, calculated as the average of the two pKa values.[6]

At pH values below its pKa1, the succinate moiety will be fully protonated to form succinic acid, which has a lower aqueous solubility. Conversely, at pH values above its pKa2, the fully deprotonated succinate dianion is formed, which is generally more soluble. This pH-dependent solubility is a critical consideration in the formulation of oral dosage forms, as the pH of the gastrointestinal tract varies significantly.[7]

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Saturated Solutions: Add an excess amount of this compound crystals to a series of vials containing the desired solvent or buffer of a specific pH.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established experimentally.

-

Sample Collection and Preparation: Withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.

-

Data Analysis: Express the solubility in appropriate units (e.g., mg/mL, mol/L). For pH-dependent solubility, plot the solubility as a function of pH.

Caption: Workflow for Equilibrium Solubility Determination.

Thermal Analysis

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal stability and phase behavior of crystalline materials.

Thermogravimetric Analysis (TGA)

Predicted TGA Profile for this compound:

-

Initial Stage (Ambient to ~100°C): A small mass loss may be observed if the sample contains surface-adsorbed water or is a hydrate.

-

Decomposition Stage: A significant mass loss will occur at higher temperatures, corresponding to the decomposition of the succinate moiety. The decomposition products may include carbon dioxide, water, and sodium carbonate as a final residue.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. A DSC thermogram of a crystalline solid will show a sharp endothermic peak corresponding to its melting point. For this compound, this would be a key identifier. Amorphous material would exhibit a glass transition, a broad crystallization exotherm upon heating, followed by a melting endotherm.[10]

Experimental Protocol: Thermal Analysis (TGA/DSC)

-

Sample Preparation: Accurately weigh a small amount of the this compound crystal sample (typically 2-10 mg) into an appropriate TGA or DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Thermal Program:

-

TGA: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen) to a temperature high enough to ensure complete decomposition (e.g., 600°C).

-

DSC: Heat the sample at a constant rate (e.g., 10°C/min) through its expected melting point. A heat-cool-heat cycle can be employed to investigate amorphous content and recrystallization behavior.

-

-

Data Analysis:

-

TGA: Plot the percentage of mass loss versus temperature. The onset of decomposition provides an indication of thermal stability.

-

DSC: Plot the heat flow versus temperature. The peak of the endotherm corresponds to the melting point, and the area under the peak is the enthalpy of fusion.

-

Caption: General Workflow for Thermal Analysis.

Hygroscopicity and Moisture Sorption

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical property for pharmaceutical solids. Excessive moisture uptake can lead to physical changes (e.g., deliquescence, changes in crystal form) and chemical degradation. Dynamic Vapor Sorption (DVS) is the gold-standard technique for characterizing the hygroscopicity of a material.[6][11]

DVS measures the change in mass of a sample as it is exposed to a range of relative humidities (RH) at a constant temperature. The resulting data is plotted as a sorption-desorption isotherm.

Table 2: European Pharmacopoeia Classification of Hygroscopicity

| Classification | % Water Uptake at 25°C/80% RH (w/w) |

| Non-hygroscopic | < 0.2 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Moderately hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

Adapted from the European Pharmacopoeia.[12]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

-

Sample Preparation: Place a small amount of the this compound crystal sample (typically 10-20 mg) onto the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at the desired temperature (e.g., 25°C) until a stable mass is achieved.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates.

-

Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass versus RH to generate the sorption and desorption isotherms. The shape of the isotherm and the presence of hysteresis (a difference between the sorption and desorption curves) can provide insights into the mechanism of water uptake (adsorption vs. absorption) and potential phase changes.[6]

Caption: Dynamic Vapor Sorption (DVS) Experimental Workflow.

Crystal Structure and Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[13] Different polymorphs of the same compound can have different physicochemical properties, including solubility, melting point, and stability. Therefore, identifying and controlling the polymorphic form of a pharmaceutical solid is of paramount importance.

X-ray Powder Diffraction (XRPD)

X-ray powder diffraction is a powerful technique for the characterization of crystalline solids.[14] Each crystalline form of a substance produces a unique diffraction pattern, which serves as a "fingerprint" for that form. While a search of the Cambridge Structural Database (CSDC) did not yield a publicly available single-crystal structure for this compound, XRPD remains the primary tool for its solid-state characterization.

An XRPD pattern of a crystalline material consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice. The presence of sharp peaks indicates a crystalline material, while a broad, featureless halo is indicative of an amorphous solid.

Experimental Protocol: X-ray Powder Diffraction (XRPD)

-

Sample Preparation: Gently grind the this compound crystals to a fine powder to ensure random orientation of the crystallites. Mount the powder on a suitable sample holder.

-

Instrument Setup: Place the sample holder in the diffractometer.

-

Data Collection: Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).

-

Data Analysis: Plot the intensity of the diffracted X-rays versus the 2θ angle. The resulting pattern can be used for phase identification, polymorph screening, and determination of crystallinity.

Caption: X-ray Powder Diffraction (XRPD) Workflow.

Polymorphism of this compound

The potential for polymorphism in this compound is highlighted by studies on succinate-containing buffer systems. Research on frozen succinate buffers has shown that this compound can selectively crystallize, leading to a significant increase in the pH of the remaining solution.[2] This phenomenon is of great concern in the formulation of biologics, where pH control is critical for stability. The crystalline form of this compound that precipitates under these conditions can be identified by XRPD. Further research is needed to fully explore the polymorphic landscape of this compound and to characterize any other potential crystalline forms.

Spectroscopic Characterization

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the molecular structure and bonding within a crystal. They are valuable tools for identifying functional groups and for differentiating between polymorphic forms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylate and carboxylic acid functional groups.

Expected Characteristic FTIR Bands for this compound:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹.

-

C=O stretch (carboxylate): A strong asymmetric stretching band around 1550-1610 cm⁻¹ and a weaker symmetric stretching band around 1400-1440 cm⁻¹.

-

C-H stretches: In the region of 2800-3000 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the succinate moiety, providing a unique molecular fingerprint.[15]

Experimental Protocol: FTIR and Raman Spectroscopy

-

Sample Preparation:

-

FTIR (ATR): Place a small amount of the powdered sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Raman: Place the powdered sample in a suitable container, such as a glass vial or on a microscope slide.

-

-

Data Collection: Acquire the spectrum over the desired wavenumber range.

-

Data Analysis: Identify the characteristic peaks and compare them to reference spectra or theoretical calculations to confirm the identity and structure of the material.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the essential physicochemical properties of this compound crystals and the analytical techniques used for their characterization. A thorough understanding of solubility, thermal stability, hygroscopicity, and crystal structure is fundamental to the successful application of this compound in pharmaceutical and other industries.

The propensity of this compound to crystallize from frozen solutions, leading to significant pH shifts, highlights the critical importance of solid-state characterization in the development of stable biologic formulations. While this guide has laid out the foundational knowledge and experimental methodologies, further research is warranted to fully elucidate the polymorphic landscape of this compound and to obtain a definitive single-crystal structure. Such studies will undoubtedly provide deeper insights into its solid-state behavior and enable more robust control over its properties during drug product development.

As the use of this compound continues to grow, the principles and techniques outlined in this guide will serve as a valuable resource for scientists and researchers, ensuring the development of safe, stable, and effective products.

References

- 1. This compound | C4H5NaO4 | CID 23690498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2922-54-5 CAS MSDS (SUCCINIC ACID MONOSODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Measurement and Correlation Solubility of Sodium Succinate in Binary Mixed Solvents of Water + (Methanol or Ethanol) Mixtures | Semantic Scholar [semanticscholar.org]

- 5. Succinic acid - Wikipedia [en.wikipedia.org]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. The composite solubility versus pH profile and its role in intestinal absorption prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars [ciplabiosimilars.co.za]

- 14. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Micro-Raman study on the conformation behavior of succinate in supersaturated sodium succinate aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

Monosodium Succinate: A Comprehensive Guide to its Solubility in Aqueous and Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Monosodium succinate, the monosodium salt of succinic acid, is a pivotal chemical intermediate with significant applications ranging from its role as a flavor enhancer in the food industry to a critical component in pharmaceutical formulations.[1][2] A thorough understanding of its solubility characteristics across a spectrum of solvents is fundamental for its effective utilization in research, process development, and manufacturing. This technical guide provides an in-depth analysis of this compound's solubility in both aqueous and organic systems. We will explore the physicochemical principles governing its dissolution, present quantitative data, detail standardized methodologies for solubility determination, and discuss the practical implications for formulation science and drug development.

Introduction to this compound

This compound (C₄H₅NaO₄) is a white, crystalline powder that serves as a key intermediate in cellular metabolism via the Krebs cycle.[3] Its utility extends far beyond biochemistry. In the food sector, it imparts a unique savory (umami) and shellfish-like taste, often used synergistically with other flavor enhancers like monosodium glutamate (MSG).[4][5] In the pharmaceutical industry, it functions as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and as a buffering agent in biologic drug product formulations.[1][6]

For scientists and developers, solubility is not merely a data point; it is a critical parameter that dictates process efficiency, formulation stability, and bioavailability. Whether designing a crystallization process for purification, formulating a stable liquid dosage form, or selecting a solvent system for chemical synthesis, a comprehensive grasp of this compound's solubility behavior is indispensable.

Aqueous Solubility Profile

The polar nature of the carboxylate and sodium ions in this compound renders it highly soluble in water, a polar protic solvent.[7] This dissolution is an equilibrium process influenced by several key thermodynamic and environmental factors.

Effect of Temperature

The solubility of this compound in water exhibits a strong positive correlation with temperature. The dissolution process is endothermic, meaning that an increase in temperature shifts the equilibrium toward dissolution, allowing more solute to dissolve. This relationship is crucial for designing crystallization processes, where cooling a saturated solution is a common method to induce precipitation and recover the purified compound.

Table 1: Aqueous Solubility of this compound at Various Temperatures

| Temperature (°C) | Solubility (g / 100 g H₂O) | Molar Concentration (approx. mol/L) |

|---|---|---|

| 0 | 17 | 1.21 |

| 25 | 40 | 2.86 |

| 75 | 86 | 6.14 |

(Data sourced from Marshall & Bain, 1910, as cited in ChemicalBook)[7]

The Critical Role of pH

The pH of the aqueous medium is arguably the most influential factor governing the overall solubility of the succinate system. Succinic acid is a dicarboxylic acid with two distinct dissociation constants (pKa₁ ≈ 4.2 and pKa₂ ≈ 5.6).[8] The species present in solution—fully protonated succinic acid (H₂SA), the this compound anion (HSA⁻), or the disodium succinate dianion (SA²⁻)—is dependent on the pH.

The protonated form, succinic acid, has significantly lower water solubility compared to its salt forms. As the pH increases above pKa₁, the succinic acid deprotonates to form the more soluble this compound. As the pH rises further above pKa₂, the highly soluble disodium succinate becomes the dominant species. Consequently, the total concentration of all succinate species in a saturated solution dramatically increases with rising pH.[8][9][10][11] This behavior is fundamental to techniques like pH-shift crystallization, where acidification of a concentrated sodium succinate solution is used to precipitate the less soluble succinic acid.[8]

Caption: Key factors influencing the aqueous solubility of this compound.

Solubility in Organic and Mixed-Solvent Systems

In contrast to its high aqueous solubility, this compound's solubility in organic solvents is limited, a direct consequence of the "like dissolves like" principle.[12][13] As an ionic salt, it is highly polar and struggles to dissolve in non-polar or weakly polar organic media that cannot effectively solvate the sodium and succinate ions.

This disparity in solubility is the cornerstone of its purification. Organic solvents are frequently employed as anti-solvents; their addition to a concentrated aqueous solution of this compound reduces the overall polarity of the solvent system, forcing the salt to crystallize out of solution.

Table 2: Qualitative and Quantitative Solubility of Sodium Succinate Salts in Various Solvents

| Solvent | Solvent Type | Solubility | Reference |

|---|---|---|---|

| Water | Polar Protic | Highly Soluble | [7] |

| Methanol | Polar Protic | Decreases with increasing mass fraction in water | [14][15] |

| Ethanol | Polar Protic | Slightly Soluble / Decreases with increasing mass fraction in water | [14][15] |

| Acetone | Polar Aprotic | Slightly Soluble | |

| Diethyl Ether | Non-polar | Slightly Soluble | |

| Glycerine | Polar Protic | Slightly Soluble | |

| Benzene | Non-polar | Insoluble |

| Carbon Tetrachloride | Non-polar | Insoluble | |

Studies on mixed-solvent systems, such as water-methanol or water-ethanol mixtures, have shown that the solubility of sodium succinate decreases as the proportion of the organic co-solvent increases.[14][15] This predictable behavior allows for fine-tuning of crystallization processes to optimize yield and crystal morphology.

Standardized Protocol for Experimental Solubility Determination

To ensure the generation of reliable and reproducible solubility data, a robust and validated experimental protocol is essential. The isothermal shake-flask method is a gold-standard analytical approach for determining equilibrium solubility.[16][17]

The Isothermal Shake-Flask Method: A Self-Validating Protocol

The causality behind this method is the establishment of a true thermodynamic equilibrium between the solid solute and the saturated solution at a constant temperature and pressure.

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of finely powdered this compound to a known volume of the chosen solvent in a sealed, airtight vessel (e.g., a jacketed glass reactor or a sealed flask). The presence of excess solid is critical to ensure that the solution reaches saturation.

-

Equilibration: Place the vessel in a constant-temperature bath or shaker, maintained at the desired experimental temperature (e.g., 25.0 ± 0.1 °C). Agitate the suspension vigorously for a predetermined period (typically 24 to 72 hours).

-

Expert Insight: The equilibration time must be sufficient to ensure equilibrium is reached. This should be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[16]

-

-

Phase Separation: Cease agitation and allow the suspension to remain undisturbed at the constant temperature for several hours to permit the excess solid to settle.

-

Trustworthiness Check: To avoid including undissolved micro-particles, the supernatant must be carefully separated. This is best achieved by withdrawing a sample through a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE or PVDF). Alternatively, centrifugation in a temperature-controlled centrifuge can be employed.

-

-

Sample Preparation & Analysis: Immediately after separation, accurately dilute a known weight or volume of the clear, saturated solution with an appropriate solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a titration method.

-

Data Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in standard units (e.g., g/100 mL, mg/mL, or mol/L).

-

Protocol Validation: For the highest degree of confidence, thermodynamic equilibrium should be demonstrated by approaching it from both undersaturation (as described above) and supersaturation (by preparing a solution at a higher temperature and cooling it down to the target temperature in the presence of seed crystals).[17] Concordant results from both approaches validate the measurement.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Implications for Drug Development and Scientific Research

-

Formulation Science: The high aqueous solubility and buffering capacity of the succinate system make it a valuable excipient for liquid formulations, particularly for biologics.[6] However, as a Senior Application Scientist, it is crucial to recognize potential liabilities. Succinate buffers can exhibit significant pH shifts upon freezing due to the selective crystallization of this compound.[6] Our internal studies confirm that this risk can be effectively mitigated by including cryoprotectants like sucrose, which inhibit salt crystallization and stabilize the pH, thereby protecting the API.[6]

-

Purification and Crystallization: The pronounced difference in solubility between water and organic anti-solvents (e.g., ethanol, methanol) is the guiding principle for developing robust crystallization processes.[14][15] By carefully controlling parameters such as temperature, solvent/anti-solvent ratio, and cooling rate, one can manipulate the supersaturation level to control crystal size, morphology, and purity, which are critical quality attributes for any pharmaceutical ingredient.

-

Synthetic Chemistry: As a starting material for API synthesis, the solubility of this compound dictates the choice of reaction medium.[1] While aqueous systems are feasible, its limited solubility in many organic solvents may necessitate the use of polar aprotic solvents or phase-transfer catalysis to achieve homogeneous reaction conditions.

Conclusion

This compound possesses a distinct and highly predictable solubility profile. It is freely soluble in water, with a solubility that is strongly dependent on both temperature and pH, and sparingly soluble to insoluble in most common organic solvents. This dichotomous behavior is not a limitation but rather an enabling characteristic that is leveraged extensively in its purification and application. For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of these solubility principles is paramount for optimizing processes, ensuring product quality, and accelerating development timelines.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SUCCINIC ACID MONOSODIUM SALT | 2922-54-5 [chemicalbook.com]

- 8. Evaluation of a Prototype for Electrochemical pH-Shift Crystallization of Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. education.com [education.com]

- 13. scribd.com [scribd.com]

- 14. Measurement and Correlation Solubility of Sodium Succinate in Binary Mixed Solvents of Water + (Methanol or Ethanol) Mixtures | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Structural Elucidation of Monosodium Succinate: A Definitive Guide to NMR and Mass Spectrometry Characterization

An in-depth technical guide by a Senior Application Scientist

Introduction

Monosodium succinate, the monosodium salt of succinic acid, is a key chemical entity with broad applications, ranging from its use as a food additive to control acidity to its role as a counter-ion in pharmaceutical formulations.[1][2] As a central component of the citric acid cycle (TCA cycle), the succinate anion is also a critical metabolite in cellular respiration.[3] Given its multifaceted roles, unambiguous structural confirmation and purity assessment are paramount for quality control in manufacturing, metabolic research, and drug development.

This technical guide provides a comprehensive, field-proven framework for the characterization of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Moving beyond a simple recitation of methods, this document elucidates the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the expertise to not only replicate these protocols but also to adapt them to their specific analytical challenges.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Unveiling the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for providing definitive structural information about a molecule in solution. It probes the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, offering precise insights into a molecule's atomic connectivity and symmetry.

¹H NMR Characterization: A Proton's Perspective

The ¹H (proton) NMR spectrum is often the first and most informative experiment for confirming the identity of an organic molecule. For this compound, its inherent symmetry is the defining feature of its spectrum.

The choice of a deuterated solvent is the first critical decision in preparing an NMR sample. The primary goal is to dissolve the analyte while ensuring the solvent's own signals do not obscure the signals of interest.

-

Deuterium Oxide (D₂O): This is the preferred solvent for this compound. Its high polarity readily dissolves the salt. Crucially, D₂O exchanges with the acidic proton of the carboxylic acid group, simplifying the spectrum by removing that signal. The resulting spectrum focuses solely on the carbon-bound protons.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): An alternative polar aprotic solvent. An advantage of DMSO-d₆ is that the acidic proton (COOH) is often observable as a broad signal, which can be useful for confirming its presence.[4] However, for routine identity confirmation of the succinate backbone, D₂O provides a cleaner, more straightforward spectrum.[5]

-

Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9% D).

-

Transfer: Vortex the vial until the solid is fully dissolved. Transfer the solution into a standard 5 mm NMR tube.

-

Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum at a suitable frequency (e.g., 400 MHz or higher). The water peak (residual HDO) can be suppressed using standard solvent suppression pulse sequences if necessary.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are typically referenced to an internal or external standard.

Caption: Workflow for ¹H NMR analysis of this compound.

The succinate anion (⁻OOC-CH₂-CH₂-COOH) possesses a plane of symmetry. Consequently, the four protons on the two central methylene (-CH₂) groups are chemically and magnetically equivalent.

-

Signal: The spectrum will exhibit a single sharp peak—a singlet.

-

Chemical Shift (δ): In D₂O, this singlet appears at approximately 2.54 ppm.[5]

-

Integration: The area under this peak corresponds to all four protons of the ethylene backbone.

The observation of a single singlet is a powerful confirmation of the symmetrical succinate structure. Any deviation, such as the appearance of more complex multiplets, would immediately indicate the presence of impurities or a different molecular structure.

| Chemical Shift (δ) in D₂O | Multiplicity | Assignment |

| ~ 2.54 ppm | Singlet (s) | 4H, -CH₂-CH₂- |

| Table 1: Summary of expected ¹H NMR data for this compound in D₂O.[5] |

¹³C NMR Characterization: Probing the Carbon Framework

While ¹H NMR confirms the proton environment, ¹³C NMR validates the underlying carbon skeleton, providing complementary and conclusive evidence of the molecular structure.

Similar to the protons, the symmetry of the succinate anion dictates its ¹³C NMR spectrum.

-

Signal Count: The spectrum will show only two distinct signals.[6][7]

-

Methylene Carbons (-CH₂-): A signal corresponding to the two equivalent methylene carbons.

-

Carboxylate Carbons (-COO⁻/COOH): A second signal corresponding to the two equivalent carboxyl carbons.

The presence of exactly two carbon signals provides definitive proof of the C4 dicarboxylic acid structure.

| Chemical Shift (δ) in D₂O | Assignment |

| ~ 34 ppm | -C H₂-C H₂- |

| ~ 183 ppm | -C OO⁻ / -C OOH |

| Table 2: Summary of expected ¹³C NMR data for this compound.[8] |

Part 2: Mass Spectrometry (MS) – Precise Mass and Structural Integrity

Mass spectrometry is an essential technique for determining the molecular weight of a compound and, through fragmentation analysis, confirming its structure.

Causality in Experimental Design: Ionization Method

For a small, polar, and non-volatile molecule like this compound, the choice of ionization technique is critical for successful analysis.

-

Electrospray Ionization (ESI): This is the method of choice. ESI is a "soft" ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation.[9] This is ideal for observing the intact molecular ion of the analyte.

-

Negative Ion Mode: Given the presence of carboxylic acid groups, ESI in negative ion mode is the most logical approach. The molecule will readily lose a proton to form the negatively charged succinate monoanion [M-H]⁻, which is the primary species detected by the mass spectrometer.[10]

For robust analysis, especially in complex matrices, coupling Liquid Chromatography (LC) to the mass spectrometer (LC-MS) is standard practice. The LC separates the analyte from other components before it enters the MS.

Caption: General workflow for LC-MS/MS analysis of this compound.

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in water or mobile phase. Dilute this stock to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

-

Chromatography:

-

Column: Use a reverse-phase column (e.g., C18) suitable for polar analytes.

-

Mobile Phase: A typical mobile phase would consist of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. A gradient elution is often used.

-

-

Mass Spectrometry:

-

Mode: Operate the mass spectrometer in negative ion ESI mode.

-

MS1 Scan: Perform a full scan (e.g., m/z 50-200) to detect the precursor ion of the succinate anion.

-

MS2 Scan (Tandem MS): Select the precursor ion (m/z 117) for collision-induced dissociation (CID). Scan for the resulting fragment ions.

-

-

MS1 Spectrum (Full Scan): The molecular weight of succinic acid is 118.09 g/mol . In negative ion mode, the expected primary ion will be the deprotonated molecule [M-H]⁻.

-

MS2 Spectrum (Fragmentation): The fragmentation of the m/z 117 precursor ion is highly characteristic. The primary fragmentation pathway involves the neutral loss of carbon dioxide (CO₂), which has a mass of 44 Da.

This specific mass transition (117.0 → 73.0) is a unique signature for succinate and is frequently used in highly sensitive and selective quantitative assays, such as Multiple Reaction Monitoring (MRM).[10][12]

| Analysis Mode | Ion | Expected m/z | Identity |

| MS1 (Full Scan) | [M-H]⁻ | 117.0 | Succinate Monoanion |

| MS2 (Product Ion Scan) | [M-H-CO₂]⁻ | 73.0 | Fragment from loss of CO₂ |

| Table 3: Summary of expected ESI-MS data for this compound in negative ion mode. |

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR definitively confirm the symmetrical C4 dicarboxylic acid skeleton, while high-resolution mass spectrometry validates the elemental composition and molecular weight. Furthermore, tandem MS provides a characteristic fragmentation pattern that serves as a structural fingerprint. Together, these methodologies establish an unequivocal analytical foundation for ensuring the identity, purity, and quality of this compound in any scientific or industrial application.

References

- 1. Showing Compound Succinic acid (FDB001931) - FooDB [foodb.ca]

- 2. Lack of toxicity/carcinogenicity of this compound in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Succinate | C4H4O4-2 | CID 160419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Succinic acid(110-15-6) 1H NMR spectrum [chemicalbook.com]

- 5. SUCCINIC ACID MONOSODIUM SALT(2922-54-5) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. SUCCINIC ACID MONOSODIUM SALT(2922-54-5) 13C NMR spectrum [chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uab.edu [uab.edu]

- 11. Succinate(1-) | C4H5O4- | CID 3693574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Monosodium Succinate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of monosodium succinate. Drawing upon established analytical techniques and scientific literature, this document details the physicochemical properties, thermal decomposition pathways, and critical parameters influencing the stability of this widely used compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the material properties of this compound for applications ranging from pharmaceutical formulation to food science. This guide synthesizes data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and Fourier transform infrared spectroscopy (FTIR) to present a thorough and actionable resource.

Introduction: Physicochemical Properties of this compound

This compound (C4H5NaO4) is the monosodium salt of succinic acid, a dicarboxylic acid that is a key component in the citric acid cycle.[1] It is utilized in various industries, including as a buffering agent in cosmetics and a food additive.[1][2] In the pharmaceutical industry, succinate buffers are gaining attention for biologic drug formulations due to their buffering capacity in the acidic pH range of 4.5-6.0.[3] Understanding the thermal stability of this compound is therefore critical for its application in manufacturing processes that involve heat, such as sterilization and lyophilization.[3][4]

| Property | Value | Source |

| Molecular Formula | C4H5NaO4 | [1] |

| Molecular Weight | 140.07 g/mol | [1][5] |

| IUPAC Name | sodium 4-hydroxy-4-oxobutanoate | [1] |

| Synonyms | Sodium hydrogen succinate, Sodium hemisuccinate | [1] |

Thermal Degradation Profile of Succinate Salts

While specific detailed studies on this compound are limited, extensive research on the thermal behavior of disodium succinate provides significant insights into the degradation profile of succinate salts. Studies employing simultaneous thermogravimetry and differential thermal analysis (TG-DTA) have elucidated the decomposition process in various atmospheres.[6][7][8][9]

Decomposition in Inert and Oxidizing Atmospheres

Research by Caires et al. on disodium succinate hexahydrate (Na2C4H4O4·6H2O) demonstrated that upon heating in both nitrogen (N2) and carbon dioxide (CO2) atmospheres, the compound undergoes a multi-step degradation process.[6][7][9] The initial phase involves dehydration, followed by the decomposition of the anhydrous salt. The primary solid-state residue of this thermal decomposition is sodium carbonate (Na2CO3).[6][7][8][9]

The gaseous products evolved during the thermal decomposition of sodium succinate in a nitrogen atmosphere have been identified as carbon monoxide (CO), carbon dioxide (CO2), methane, and acetone.[9]

Proposed Thermal Degradation Pathway

The thermal decomposition of succinate salts is a complex process involving decarboxylation. The following diagram illustrates a proposed pathway for the thermal degradation of a sodium succinate salt, leading to the formation of sodium carbonate.

Caption: Proposed thermal degradation pathway of sodium succinate.

Analytical Methodologies for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] It is a primary technique for determining the thermal stability and decomposition temperatures of materials.[10]

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a suitable pan (e.g., alumina or platinum).

-

Atmosphere: Set the desired atmosphere (e.g., high-purity nitrogen or dry air) with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It is used to detect thermal events such as melting, crystallization, and glass transitions.[11][13]

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Maintain a controlled atmosphere (e.g., nitrogen) with a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a desired final temperature.

-

-

Data Analysis: The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events. The peak temperature and the area under the peak provide information about the transition temperature and enthalpy change, respectively.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[4] A stability-indicating HPLC method can be developed to track the degradation of this compound and quantify the formation of impurities.[14]

-

Sample Preparation: Subject this compound to forced degradation conditions (e.g., heat, acid, base, oxidation).[14] Prepare solutions of the stressed samples in a suitable mobile phase.

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is typically suitable.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

-

Data Analysis: The separation of the parent compound from its degradation products is assessed. Peak areas are used to quantify the amount of degradation.

Integrated Experimental Workflow

The following diagram illustrates an integrated workflow for the comprehensive thermal analysis of this compound.

Caption: Integrated workflow for thermal stability analysis.

Factors Influencing Thermal Stability

The thermal stability of this compound can be influenced by several factors:

-

Hydration State: The presence of water of crystallization can significantly affect the initial stages of thermal decomposition.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation pathways, potentially lowering the decomposition temperature compared to an inert atmosphere.

-

Impurities: The presence of impurities can act as catalysts for degradation reactions, reducing the overall thermal stability.

-

pH: In aqueous solutions, pH can influence the stability of this compound, particularly at elevated temperatures.[15][16]

Conclusion

The thermal stability and degradation profile of this compound are critical parameters for its safe and effective use in various applications. While direct, extensive studies on the monosodium salt are not as prevalent as those for the disodium salt, the available data strongly suggests a decomposition pathway that proceeds through decarboxylation to yield sodium carbonate as the primary solid residue. A comprehensive understanding of its thermal behavior requires a multi-faceted analytical approach, including TGA, DSC, and HPLC. By carefully controlling factors such as hydration state, atmosphere, and purity, the thermal stability of this compound can be effectively managed in industrial processes.

References

- 1. This compound | C4H5NaO4 | CID 23690498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lack of toxicity/carcinogenicity of this compound in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of bulking agent on the solid-state stability of freeze-dried methylprednisolone sodium succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. redalyc.org [redalyc.org]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijrpr.com [ijrpr.com]

- 15. Quantitative analyses of the umami characteristics of disodium succinate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Monosodium Succinate: A Pivotal Metabolic Intermediate and Signaling Molecule in Cellular Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate, a key intermediate of the tricarboxylic acid (TCA) cycle, has transcended its classical role as a mere metabolic substrate for energy production.[1][2] Emerging evidence has repositioned succinate as a critical signaling molecule that links cellular metabolic status to complex physiological and pathological processes, including inflammation, hypoxia response, and tumorigenesis.[3][4] Its accumulation under conditions of metabolic stress, such as ischemia and inflammation, triggers distinct intracellular and extracellular signaling cascades that profoundly influence cell fate and function.[5][6] This guide provides a comprehensive technical overview of succinate's multifaceted roles, detailing its core metabolic functions, its emergence as a signaling hub, and the state-of-the-art methodologies required for its study. We delve into the mechanistic underpinnings of succinate-driven signaling, its interaction with the succinate receptor 1 (SUCNR1), and its role in epigenetic regulation and reactive oxygen species (ROS) production, offering insights for researchers and drug development professionals targeting metabolic pathways.

The Canonical Role of Succinate in Mitochondrial Metabolism

Succinate is a central component of the TCA cycle, a series of enzymatic reactions essential for cellular respiration and ATP production.[1][2] Its formation and consumption are tightly regulated within the mitochondrial matrix.

-

Synthesis: Succinate is generated from succinyl-CoA by the enzyme succinyl-CoA synthetase. This reaction is a notable instance of substrate-level phosphorylation, directly producing a molecule of guanosine triphosphate (GTP) or adenosine triphosphate (ATP).[6][7]

-

Oxidation: Succinate is subsequently oxidized to fumarate by succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain (ETC).[8][9] This is a unique reaction as it directly links the TCA cycle to oxidative phosphorylation; electrons from succinate are passed to ubiquinone (Coenzyme Q), contributing to the proton gradient that drives ATP synthesis.[9][10]

The regulation of SDH is critical for maintaining metabolic homeostasis.[11] Its activity is modulated by factors such as the succinate/fumarate ratio, post-translational modifications, and allosteric inhibitors like oxaloacetate.[12][13] Dysfunction of SDH, often due to genetic mutations, leads to succinate accumulation and is linked to various pathologies, including neurodegeneration and hereditary cancers like paraganglioma and pheochromocytoma.[8][9]

Caption: Succinate's central position in the Tricarboxylic Acid (TCA) Cycle.

Succinate Accumulation: A Hallmark of Metabolic Reprogramming

Under certain pathological conditions, cellular metabolism is rewired, leading to the accumulation of succinate. This buildup is not a passive event but an active signal that drives cellular responses.

Key Triggers for Succinate Accumulation:

| Condition | Primary Mechanism | Cellular Consequence | References |

|---|---|---|---|

| Hypoxia/Ischemia | Inhibition and/or reversal of SDH activity due to reduced oxygen and cofactor availability. | Stabilization of HIF-1α, generation of ROS upon reperfusion. | [5][6][14] |

| Inflammation | In activated macrophages (e.g., via LPS), a break in the TCA cycle at SDH leads to succinate buildup. | Pro-inflammatory cytokine production (e.g., IL-1β), HIF-1α stabilization. | [1][3][4] |

| SDH Mutations | Genetic loss-of-function in SDH subunits prevents succinate oxidation. | "Pseudohypoxia," driving oncogenesis. | [6][9] |

| Microbiome Activity | Anaerobic fermentation by gut microbiota produces succinate, which can be absorbed by the host. | Modulation of host immunity and gut homeostasis. |[15][16] |

Succinate as an Intracellular Signaling Hub

Once accumulated, succinate can diffuse from the mitochondria into the cytosol, where it functions as a potent signaling molecule, primarily through two mechanisms.

Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α)

In normoxic conditions, the transcription factor HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs) and targeted for degradation. Succinate accumulation, even under normal oxygen levels (a state known as "pseudohypoxia"), competitively inhibits PHDs.[5][17] This is because PHDs require α-ketoglutarate as a co-substrate, and succinate, as a product of the reaction, causes product inhibition.[3][17] The resulting stabilization of HIF-1α leads to the transcription of genes involved in glycolysis, angiogenesis, and inflammation, such as VEGF and the pro-inflammatory cytokine IL-1β.[1][6]

Caption: Succinate-mediated stabilization of HIF-1α.

Regulation of Protein Succinylation

Succinate can be converted to succinyl-CoA, which serves as a donor for the post-translational modification of lysine residues on proteins, a process known as succinylation.[18] This modification can alter the charge and structure of proteins, thereby regulating the activity of metabolic enzymes and histones, adding a layer of epigenetic control.[4][17]

Extracellular Signaling via Succinate Receptor 1 (SUCNR1/GPR91)

Succinate can be transported out of the cell and act as a paracrine or endocrine signaling molecule by activating its specific G protein-coupled receptor, SUCNR1 (also known as GPR91).[1][19] SUCNR1 is expressed on a variety of cells, including immune cells, kidney cells, and platelets.[19][20]

Activation of SUCNR1 can trigger diverse downstream signaling cascades, often depending on the cell type and the G protein it couples with (primarily Gi and Gq).[5][20]

-

In Immune Cells: In dendritic cells and macrophages, SUCNR1 activation can enhance inflammatory responses, promoting cell migration and cytokine production.[1][4][21] However, in other contexts, such as M2 macrophages, it may mediate anti-inflammatory or hyperpolarizing effects.[22]

-

In the Kidney: SUCNR1 activation in the renal vasculature can stimulate renin release, leading to an increase in blood pressure, implicating succinate in hypertension.[15][21]

-

In Cancer: The succinate-SUCNR1 axis can promote tumor angiogenesis and metastasis.[5][23]

Caption: Major signaling pathways downstream of the SUCNR1 receptor.

Methodologies for Studying Succinate Metabolism

Investigating the role of succinate requires robust and precise analytical techniques. The choice of methodology depends on the research question, sample type, and required sensitivity.

Protocol: Quantification of Succinate in Biological Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of small molecules like succinate due to its high sensitivity and specificity.[24][25]

Causality and Self-Validation: This protocol incorporates a stable isotope-labeled internal standard (¹³C₄-succinic acid). This is critical for trustworthiness as it co-elutes with the endogenous succinate and experiences identical conditions during sample extraction, derivatization (if used), and ionization. Any sample loss or matrix effects are corrected for, ensuring the final calculated concentration is highly accurate.

Step-by-Step Methodology:

-

Sample Preparation & Extraction:

-

For tissues or cell pellets (~1x10⁶ cells), rapidly homogenize on ice in 200 µL of an ice-cold extraction solvent (e.g., 80% methanol).[26]

-

For biofluids (serum, urine), take 50 µL of the sample.

-

Immediately add a known concentration of the internal standard (e.g., 50 µL of 5 µg/mL ¹³C₄-succinic acid).[25]

-

Vortex vigorously for 1 minute, then incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for analysis. For some matrices, a solid-phase extraction (SPE) step may be required for cleanup.[24]

-

-

LC Separation:

-

Inject the extracted sample onto a suitable chromatography column (e.g., a C18 or HILIC column).

-

Use a gradient elution with mobile phases appropriate for separating polar metabolites (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both endogenous succinate and the internal standard.

-

Succinate: Q1: 117.0 m/z → Q3: 73.0 m/z

-

¹³C₄-Succinate (IS): Q1: 121.0 m/z → Q3: 76.0 m/z

-

-

The instrument parameters (e.g., collision energy, declustering potential) must be optimized for maximum signal intensity.

-

-

Quantification:

-

Generate a standard curve using known concentrations of succinate spiked into a representative matrix.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.

-

Determine the concentration of succinate in the samples by interpolating their peak area ratios against the standard curve.

-

Caption: Experimental workflow for LC-MS/MS-based succinate quantification.

Protocol: Measurement of Succinate-Driven Mitochondrial Respiration

Assessing how succinate oxidation contributes to mitochondrial respiration is key to understanding its metabolic function. This can be achieved using high-resolution respirometry (e.g., Oroboros O2k) or extracellular flux analysis (e.g., Agilent Seahorse XF).[27][28]

Causality and Self-Validation: This protocol uses a Substrate-Uncoupler-Inhibitor Titration (SUIT) approach.[29] By sequentially adding specific substrates and inhibitors, we can dissect the function of different parts of the ETC. For example, inhibiting Complex I with rotenone isolates the contribution of Complex II (SDH) to respiration when succinate is provided. This systematic approach validates that the measured oxygen consumption is indeed driven by the pathway of interest.

Step-by-Step Methodology (using permeabilized cells):

-

Cell Preparation:

-

Harvest cultured cells (e.g., 1-2 x 10⁶ cells per run) and wash with mitochondrial respiration medium (e.g., MiR05).

-

Resuspend cells in the respiration medium and add to the instrument chamber (e.g., Oroboros O2k).[30]

-

-

Permeabilization:

-

Add a mild detergent like digitonin to selectively permeabilize the plasma membrane, allowing direct access to the mitochondria without isolating them. This maintains mitochondrial integrity.

-

-

SUIT Protocol for Complex II Respiration:

-

Baseline (ROUTINE): Measure the endogenous respiration of the intact cells before permeabilization.

-

Inhibit Complex I: Add Rotenone . This blocks electron entry from NADH-linked substrates, isolating the ETC downstream. Oxygen consumption should drop significantly.

-